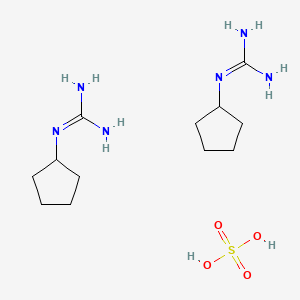![molecular formula C21H17FN2O5 B2990168 Methyl 2-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate CAS No. 868678-29-9](/img/structure/B2990168.png)
Methyl 2-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can provide information about its reactivity and stability .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, optical activity, and reactivity .科学的研究の応用
Fluorinated Compounds in Chemical Synthesis
Fluorinated compounds, such as those containing a fluorophenyl group, are widely studied for their unique properties, including increased stability and altered reactivity, which make them valuable in various chemical syntheses and pharmaceutical applications. Burns and Hagaman (1993) explored the structural aspects of monofluorinated small molecules, emphasizing the influence of fluorine on molecular interactions and potential applications in designing novel compounds with specific properties (Burns & Hagaman, 1993).
Heterocyclic Chemistry
The synthesis and manipulation of heterocyclic systems, such as pyridine derivatives, are central to developing materials and active pharmaceutical ingredients. Selič, Grdadolnik, and Stanovnik (1997) reported on the use of methyl and phenylmethyl acetylaminopropenoates in synthesizing various heterocyclic systems, highlighting the versatility of these compounds in organic synthesis (Selič, Grdadolnik, & Stanovnik, 1997).
Aromatic Polyamides from Methyl Benzoates
In the field of polymer science, the thermal polymerization of specific methyl benzoates leads to the formation of hyperbranched aromatic polyamides, showcasing the potential of such compounds in creating advanced materials with desirable thermal and solubility properties. Yang, Jikei, and Kakimoto (1999) demonstrated this application through the synthesis of hyperbranched aromatic polyamides, opening avenues for developing new polymeric materials (Yang, Jikei, & Kakimoto, 1999).
Photopolymerization and Material Sciences
The potential of methyl benzoates in material science, particularly in photopolymerization processes, is illustrated by the work of Guillaneuf et al. (2010), who investigated the use of specific alkoxyamines for nitroxide-mediated photopolymerization. This research highlights the role of these compounds in developing new photopolymers and coatings, indicating the broader applicability of related methyl benzoate compounds in creating advanced materials (Guillaneuf et al., 2010).
作用機序
Safety and Hazards
特性
IUPAC Name |
methyl 2-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O5/c1-28-21(27)16-5-2-3-7-18(16)23-19(25)17-6-4-12-24(20(17)26)29-13-14-8-10-15(22)11-9-14/h2-12H,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRABGMVOPWRLDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3,3-Diethoxypropyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2990091.png)









![2-Ethyl-5-((4-ethylphenyl)(4-ethylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2990107.png)
